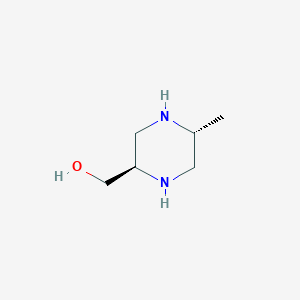

((2R,5R)-5-methylpiperazin-2-yl)methanol

Description

BenchChem offers high-quality ((2R,5R)-5-methylpiperazin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((2R,5R)-5-methylpiperazin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

[(2R,5R)-5-methylpiperazin-2-yl]methanol |

InChI |

InChI=1S/C6H14N2O/c1-5-2-8-6(4-9)3-7-5/h5-9H,2-4H2,1H3/t5-,6-/m1/s1 |

InChI Key |

ZAJCWYDHBKNPSQ-PHDIDXHHSA-N |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1)CO |

Canonical SMILES |

CC1CNC(CN1)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol

Introduction

The piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of approved therapeutic agents with a wide range of biological activities.[1][2] The introduction of stereocenters into the piperazine ring allows for a three-dimensional exploration of chemical space, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties. This guide provides a detailed, in-depth technical overview of a robust and stereocontrolled synthetic route to ((2R,5R)-5-methylpiperazin-2-yl)methanol, a valuable chiral building block for drug discovery and development.

The synthesis of chiral 2,5-disubstituted piperazines, such as the target molecule, requires careful planning to control the relative and absolute stereochemistry. The strategy outlined herein leverages the readily available chiral pool of amino acids to install the desired stereocenters early in the synthetic sequence, ensuring a high degree of enantiopurity in the final product. This approach is designed to be both efficient and scalable, making it suitable for laboratory-scale research as well as potential scale-up for preclinical and clinical development.

Synthetic Strategy: A Modular Approach from Chiral Amino Acids

The most logical and well-precedented approach to the asymmetric synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol involves a modular strategy starting from the natural amino acids D-alanine and L-serine. This strategy relies on the construction of a 2,5-diketopiperazine (DKP) intermediate, which serves as a rigid template to establish the desired trans relationship between the methyl and hydroxymethyl substituents. Subsequent stereoselective reduction of the DKP core yields the target piperazine.

The overall synthetic workflow can be broken down into the following key stages:

-

Protection of Amino Acid Starting Materials: Selective protection of the functional groups of D-alanine and L-serine to prevent unwanted side reactions.

-

Dipeptide Coupling: Formation of a dipeptide from the protected amino acids.

-

Diketopiperazine (DKP) Formation: Intramolecular cyclization of the dipeptide to form the key piperazine-2,5-dione intermediate.

-

Stereoselective Reduction: Reduction of the DKP to the desired piperazine, including the conversion of the protected hydroxyl group to the final alcohol.

-

Final Deprotection: Removal of any remaining protecting groups to afford the target compound.

Figure 1: Proposed synthetic workflow for ((2R,5R)-5-methylpiperazin-2-yl)methanol.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the key transformations in the synthesis. Researchers should optimize these conditions as needed for their specific laboratory setup and scale.

Stage 1: Protection of Amino Acid Starting Materials

Protocol 1: Synthesis of N-Boc-D-Alanine

The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines, stable to a variety of reaction conditions but easily removed with acid.[3]

-

Materials: D-Alanine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water.

-

Procedure:

-

Dissolve D-alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (2.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M aqueous HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-alanine as a white solid.

-

Protocol 2: Synthesis of O-Benzyl-L-Serine Methyl Ester

The hydroxyl group of serine is protected as a benzyl ether, which is stable to the subsequent reaction conditions and can be removed by catalytic hydrogenation.[4] The carboxylic acid is protected as a methyl ester.

-

Materials: L-Serine, Thionyl chloride (SOCl₂), Methanol, Sodium hydride (NaH), Benzyl bromide (BnBr), Tetrahydrofuran (THF).

-

Procedure (Esterification):

-

Suspend L-serine (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete by TLC.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain L-serine methyl ester hydrochloride as a white solid.

-

-

Procedure (Benzylation):

-

Suspend sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the suspension to 0 °C and add a solution of L-serine methyl ester hydrochloride (1.0 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield O-benzyl-L-serine methyl ester.

-

Stage 2: Dipeptide Formation

Protocol 3: Synthesis of N-Boc-D-Alanyl-O-Benzyl-L-Serine Methyl Ester

A variety of peptide coupling reagents can be used for this step. HATU is a highly efficient and commonly used reagent that minimizes racemization.[5]

-

Materials: N-Boc-D-Alanine, O-Benzyl-L-Serine Methyl Ester, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Procedure:

-

Dissolve N-Boc-D-alanine (1.0 eq) in anhydrous DCM or DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of O-benzyl-L-serine methyl ester (1.0 eq) in the same anhydrous solvent.

-

Stir the reaction at room temperature overnight.

-

Dilute the reaction mixture with ethyl acetate and wash successively with 1M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by flash column chromatography.

-

Stage 3: Diketopiperazine (DKP) Formation

Protocol 4: Synthesis of (3R,6S)-3-((Benzyloxy)methyl)-6-methylpiperazine-2,5-dione

The formation of the diketopiperazine ring is a key step that sets the stereochemistry of the piperazine core.[1][6]

-

Materials: Protected Dipeptide from Protocol 3, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Toluene, Acetic acid.

-

Procedure (N-Deprotection):

-

Dissolve the protected dipeptide (1.0 eq) in a 1:1 mixture of TFA and DCM.

-

Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene to ensure complete removal of residual acid.

-

-

Procedure (Cyclization):

-

Dissolve the crude deprotected dipeptide ester in a suitable solvent such as toluene or xylene.

-

Add a catalytic amount of acetic acid.

-

Heat the solution to reflux with a Dean-Stark apparatus to remove methanol and water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

The crude DKP can often be purified by recrystallization or flash column chromatography.

-

Stage 4 & 5: Stereoselective Reduction and Deprotection

Protocol 5: Synthesis of ((2R,5R)-5-Methylpiperazin-2-yl)methanol

The reduction of the diketopiperazine is a critical step that must be performed with care to ensure the desired stereochemical outcome. Borane reagents are effective for the reduction of amides.[7]

-

Materials: DKP from Protocol 4, Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BMS), Anhydrous Tetrahydrofuran (THF), Methanol, Palladium on carbon (10% Pd/C), Hydrogen gas.

-

Procedure (DKP Reduction):

-

Dissolve the DKP (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C and add BH₃·THF (excess, e.g., 4-6 eq) or BMS dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux overnight.

-

Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol.

-

Concentrate the reaction mixture under reduced pressure.

-

Add more methanol and heat to reflux for 1 hour to break up the borane-amine complexes.

-

Concentrate again and then dissolve the residue in an appropriate solvent for workup (e.g., ethyl acetate and water).

-

Basify the aqueous layer with aqueous NaOH and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by chromatography if necessary.

-

-

Procedure (Debenzylation):

-

Dissolve the crude benzylated piperazine in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Place the reaction mixture under an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, ((2R,5R)-5-methylpiperazin-2-yl)methanol.

-

Data Presentation

Table 1: Key Intermediates and Final Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| N-Boc-D-Alanine | C₈H₁₅NO₄ | 189.21 | White solid |

| O-Benzyl-L-Serine Methyl Ester | C₁₁H₁₅NO₃ | 209.24 | Colorless oil |

| N-Boc-D-Alanyl-O-Benzyl-L-Serine Methyl Ester | C₁₉H₂₈N₂O₆ | 380.44 | White solid or oil |

| (3R,6S)-3-((Benzyloxy)methyl)-6-methylpiperazine-2,5-dione | C₁₃H₁₆N₂O₃ | 248.28 | White solid |

| ((2R,5R)-5-Methylpiperazin-2-yl)methanol | C₆H₁₄N₂O | 130.19 | Viscous oil or solid |

Causality Behind Experimental Choices

-

Choice of Protecting Groups: The Boc group for the amine and benzyl ether for the hydroxyl group are chosen for their orthogonal stability and deprotection conditions. The Boc group is acid-labile, while the benzyl group is removed by hydrogenolysis, allowing for selective deprotection at different stages of the synthesis.[4]

-

Peptide Coupling Reagent: HATU is selected due to its high efficiency, rapid reaction times, and ability to suppress racemization, which is crucial when coupling chiral amino acids.[5]

-

DKP Formation: Thermal cyclization in a high-boiling solvent with a catalytic amount of acid is a common and effective method for forming diketopiperazines from dipeptide esters.[6]

-

Reducing Agent: Borane reagents are powerful enough to reduce the robust amide bonds of the diketopiperazine to the corresponding amines, while also being capable of reducing the ester to the primary alcohol if the ester protection was carried through to this stage. The stereochemical outcome of the reduction is critical and often favors the thermodynamically more stable trans product.[7]

Conclusion

The synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol presented in this technical guide provides a reliable and stereocontrolled route to this valuable chiral building block. By employing a strategy that begins with readily available amino acids and proceeds through a well-defined diketopiperazine intermediate, this method offers a practical approach for researchers in the field of drug discovery and development. The detailed protocols and rationale behind the experimental choices are intended to provide a solid foundation for the successful synthesis of this and related chiral piperazine derivatives.

References

-

Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

-

Wikipedia. (n.d.). 2,5-Diketopiperazine. [Link]

- Google Patents. (1996). Methods for the synthesis of diketopiperazines.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

Sources

- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 6. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]

- 7. organic-synthesis.com [organic-synthesis.com]

Stereoselective Synthesis of Chiral Piperazines: A Technical Guide

Part 1: Strategic Overview

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in blockbusters like Imatinib (Gleevec), Sildenafil (Viagra), and Indinavir (Crixivan). However, the biological activity of these molecules often hinges on precise stereochemical configurations. A generic piperazine is a commodity; a chiral, non-racemic piperazine is a high-value pharmacophore that dictates potency and metabolic stability.

This guide moves beyond textbook definitions to provide a field-tested framework for synthesizing chiral piperazines. We categorize approaches into De Novo Construction (building the ring with stereochemistry installed) and Ring Functionalization (modifying an existing ring).

The Core Challenge: Stereocontrol

The primary difficulty in piperazine synthesis is controlling the relative stereochemistry (cis/trans) and absolute configuration at the C2, C3, C5, and C6 positions.

-

C2/C5 Control: Readily accessible via the "Chiral Pool" (amino acids) through Diketopiperazine (DKP) intermediates.

-

C2/C6 Control: Historically difficult, often requiring complex cyclizations. Modern Pd-catalysis has solved this for cis-2,6 systems.

-

C2/C3 Control: Best achieved via asymmetric hydrogenation of pyrazines.

Part 2: Critical Methodologies & Protocols

Method A: The "Chiral Pool" Route (DKP Reduction)

Best for: C2-monosubstituted and C2,C5-disubstituted piperazines.

This is the industrial workhorse. It leverages the high enantiomeric purity of natural amino acids. The causality here is straightforward: the stereocenters are fixed before the ring is even formed, and the challenge lies in preventing epimerization during the high-temperature condensation and subsequent reduction.

Detailed Protocol: Synthesis of (2S,5S)-2,5-Dimethylpiperazine

Mechanism: Thermal condensation of L-Alanine

1. DKP Formation (Thermal Condensation)

-

Reagents: L-Alanine (10.0 g, 112 mmol), Ethylene Glycol (70 mL).

-

Procedure:

-

Suspend L-Alanine in ethylene glycol in a round-bottom flask fitted with a reflux condenser and nitrogen inlet.

-

Critical Step: Heat the mixture to 170–190 °C for 6–12 hours.

-

Why? High temperature is required to overcome the activation energy for the intermolecular amidation. Ethylene glycol is chosen for its high boiling point and ability to solubilize the zwitterionic amino acids.

-

-

Cool to room temperature. The DKP (Cyclo-L-Ala-L-Ala) will precipitate as white crystals.

-

Filter and wash with cold methanol (2 x 20 mL) to remove ethylene glycol.

-

Validation: Check melting point (>280 °C) and

H NMR (DMSO-d

-

2. Global Reduction (The "Fieser" Workup)

-

Reagents: DKP (5.0 g, 35 mmol), LiAlH

(LAH) (4.0 g, 105 mmol, 3.0 equiv), Dry THF (150 mL). -

Procedure:

-

Safety: Flame-dry a 3-neck flask and purge with Argon. Add LAH pellets and dry THF. Cool to 0 °C.

-

Add the solid DKP in portions over 30 minutes. Caution: Hydrogen gas evolution.

-

Warm to room temperature, then reflux for 12–16 hours.

-

Why? Amide reduction is kinetically slow; reflux ensures complete conversion of the bis-amide to the bis-amine.

-

-

The Fieser Quench (Critical for Filtration): Cool to 0 °C. Carefully add:

-

4.0 mL Water (slowly!)

-

4.0 mL 15% NaOH solution

-

12.0 mL Water

-

-

Stir for 30 minutes until the aluminum salts form a granular white precipitate.

-

Filter through a Celite pad. The filtrate contains the free base piperazine.

-

Isolation: Acidify with HCl/ether to precipitate the dihydrochloride salt, or distill the free base (if volatile).

-

Expectation: >90% yield, >99% ee (stereochemistry is retained).

-

Method B: Pd-Catalyzed Carboamination (The Wolfe Method)

Best for: cis-2,6-disubstituted piperazines (difficult to access via DKP).

This method represents a paradigm shift. Instead of reducing a pre-formed ring, it constructs the ring via a Pd(0)/Pd(II) cycle that forms a C-N bond and a C-C bond simultaneously.

Detailed Protocol: Synthesis of cis-2,6-Disubstituted Piperazines

Substrates: N-Cbz-N-allyl-1,2-diamine derivatives + Aryl Bromide.[1]

1. Catalyst System Preparation

-

Catalyst:

(1.0 mol%) -

Ligand:

(8.0 mol%)[1][2]-

Why this ligand? The electron-deficient furyl phosphine promotes the difficult reductive elimination step required to form the C-C bond.

-

-

Base:

(1.2 equiv)[1][2]

2. Execution

-

In a glovebox or under strict Schlenk conditions, combine the diamine substrate (1.0 equiv), Aryl Bromide (1.2 equiv), Base, Pd source, and Ligand in dry toluene.

-

Heat to 105 °C for 8–12 hours.

-

Mechanism: The reaction proceeds via syn-aminopalladation of the alkene, followed by stereoretentive reductive elimination.

-

Workup: Cool, filter through silica gel, and concentrate.

-

Validation: The cis-2,6 stereochemistry is generated with >20:1 dr and >95% ee (if starting from chiral amino acid precursors).[1][2][3]

Method C: Asymmetric Hydrogenation (Ir-Catalyzed)

Best for: 2,3-disubstituted and 3,5-disubstituted piperazines.[4]

This method converts pyrazines (aromatic) directly to chiral piperazines using Iridium catalysis.[4][5][6][7] The key is "activating" the pyrazine with an alkyl halide to form a pyrazinium salt, which is more susceptible to hydrogenation.

-

Catalyst:

+ Chiral Bisphosphine (e.g., (S,S)-f-Binaphane). -

Conditions: 600 psi H

, 30 °C. -

Outcome: Up to 96% ee. This is the most scalable route for industrial production of non-standard substitution patterns.

Part 3: Comparative Analysis

| Feature | DKP Reduction | Pd-Carboamination | Ir-Hydrogenation | |

| Primary Scope | 2,5-disubstituted (Cis/Trans) | cis-2,6-disubstituted | 2,3-disubstituted | Functionalization of existing rings |

| Starting Material | Amino Acids (Cheap) | Allyl amines + Aryl halides | Pyrazines / Pyrazinium salts | N-Boc Piperazines |

| Stereocontrol | Perfect (Chiral Pool) | High (>20:1 dr) | High (up to 96% ee) | Variable (Substrate dependent) |

| Scalability | Excellent (kg scale) | Moderate (Catalyst cost) | Good (High pressure) | Low (Cryogenic -78°C) |

| Key Limitation | Limited substitution patterns | Requires specific N-allyl substrates | Catalyst poisoning by amines | Requires strong bases ( |

Part 4: Visualization of Pathways

Diagram 1: The DKP Route (Amino Acid to Piperazine)

This diagram illustrates the classical "Chiral Pool" pathway, highlighting the critical reduction step.

Caption: The DKP route guarantees stereochemical retention from the amino acid starting material, provided the thermal condensation does not induce racemization.

Diagram 2: Pd-Catalyzed Carboamination Cycle (Wolfe Method)

This diagram details the catalytic cycle for constructing cis-2,6-piperazines, emphasizing the stereodetermining step.

Caption: The Pd-catalyzed cycle constructs the piperazine ring. The syn-aminopalladation ensures the 'cis' relationship between the C2 and C6 substituents.

References

-

Nakhla, J. S., & Wolfe, J. P. (2009).[3][8] Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Tetrahedron, 65(33), 6549–6570.[3] Link

-

Huang, W.-X., et al. (2016).[5][6] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.[5][6][7][9][10] Organic Letters, 18(12), 2938–2941. Link

-

Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. Journal of the American Chemical Society, 138(2), 651–659. Link

- Rossen, K., et al. (1998). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide. Tetrahedron Letters, 39(38), 6823–6826.

- Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 9. figshare.com [figshare.com]

- 10. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to ((2R,5R)-5-methylpiperazin-2-yl)methanol: A Chiral Scaffold for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs. Its unique physicochemical properties, including its ability to modulate aqueous solubility and participate in critical hydrogen bonding interactions, make it an invaluable component in the design of novel therapeutic agents. Within this important class of heterocycles, chiral-substituted piperazines, such as ((2R,5R)-5-methylpiperazin-2-yl)methanol, have garnered significant attention. The defined stereochemistry of these molecules allows for precise, three-dimensional interactions with biological targets, often leading to enhanced potency and selectivity, and a reduction in off-target effects.

This technical guide provides an in-depth exploration of ((2R,5R)-5-methylpiperazin-2-yl)methanol, a key chiral building block in contemporary drug discovery. We will delve into its chemical and physical properties, provide a detailed synthetic protocol, and explore its critical role in the development of innovative therapeutics, with a particular focus on its application in the synthesis of dual orexin receptor antagonists (DORAs) for the treatment of insomnia.

Physicochemical and Spectroscopic Profile

CAS Number: 1404048-45-8[1]

Molecular Formula: C₆H₁₄N₂O[1]

Molecular Weight: 130.19 g/mol [1]

This chiral amine is also available in its hydrochloride (CAS: 1403898-63-4) and dihydrochloride (CAS: 2349395-67-9) salt forms, which can offer advantages in terms of stability and handling.[2][3]

| Property | Value | Source |

| CAS Number | 1404048-45-8 | ChemScene[1] |

| Molecular Formula | C₆H₁₄N₂O | ChemScene[1] |

| Molecular Weight | 130.19 | ChemScene[1] |

| Synonyms | [(2R,5R)-5-Methyl-2-piperazinyl]methanol | ChemScene[1] |

| Appearance | (Predicted) White to off-white solid | General knowledge |

| Solubility | (Predicted) Soluble in water and polar organic solvents | General knowledge |

| LogP | -1.0714 (Predicted) | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 44.29 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 3 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets for the piperazine ring protons, typically in the 2.5-3.5 ppm range. A characteristic doublet for the methyl protons would appear around 1.0-1.2 ppm, coupled to the adjacent methine proton. The hydroxymethyl protons would likely present as a multiplet between 3.5-3.8 ppm. The NH and OH protons would be visible as broad singlets that are exchangeable with D₂O.[4]

-

¹³C NMR: The carbon NMR would display distinct signals for the five unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M+H]⁺ at m/z 131.11. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (31 Da) or the methyl group (15 Da).[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹, and C-H stretching bands just below 3000 cm⁻¹.

Asymmetric Synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol

Experimental Protocol: A General Approach

This protocol outlines a plausible, multi-step synthetic sequence for ((2R,5R)-5-methylpiperazin-2-yl)methanol, adapted from established methodologies for the synthesis of chiral piperazines. This approach leverages a chiral pool starting material to establish one stereocenter, and a diastereoselective reduction to set the second.

Step 1: Synthesis of an N-protected Alanine Derivative

(R)-Alanine is chosen as the chiral starting material to set the C5 stereocenter. The amine is first protected, for example, with a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is activated for amide bond formation.

Step 2: Amide Coupling with a Protected Aminoacetaldehyde Equivalent

The activated (R)-Cbz-alanine is coupled with a suitable aminoacetaldehyde equivalent, such as 2,2-dimethoxyethanamine, to form the acyclic precursor.

Step 3: Reductive Amination and Cyclization

The resulting amide is then subjected to a reductive amination and cyclization sequence. This can be achieved by deprotection of the acetal to reveal the aldehyde, followed by an intramolecular reductive amination to form the piperazin-2-one ring.

Step 4: Diastereoselective Reduction of the Piperazin-2-one

The key stereochemistry-defining step is the diastereoselective reduction of the cyclic ketone. The choice of reducing agent and reaction conditions is critical to favor the formation of the desired (2R,5R) diastereomer.

Step 5: Reduction of the Amide and Deprotection

The amide functionality of the piperazin-2-one is reduced to the corresponding amine, and the N-protecting groups are removed to yield the final product, ((2R,5R)-5-methylpiperazin-2-yl)methanol.

Caption: Conceptual workflow for the asymmetric synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol.

Applications in Drug Development: A Key Building Block for Orexin Receptor Antagonists

((2R,5R)-5-methylpiperazin-2-yl)methanol is a crucial chiral intermediate in the synthesis of a new class of drugs known as dual orexin receptor antagonists (DORAs). These compounds are being investigated for the treatment of insomnia and other sleep disorders.[5]

The Orexin System and its Role in Sleep-Wake Regulation

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[5] Orexin-producing neurons in the lateral hypothalamus project to various brain regions involved in arousal, and their activity promotes a state of wakefulness. Antagonism of both orexin receptors has emerged as a novel and effective mechanism for the treatment of insomnia, offering a different approach to the traditional sedative-hypnotics that act on the GABA system.[5]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride - CAS:2349395-67-9 - Abovchem [abovchem.com]

- 4. (5-Methyl-2-piperazinyl)methanol | 98275-69-5 | Benchchem [benchchem.com]

- 5. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to ((2R,5R)-5-Methylpiperazin-2-yl)methanol: A Chiral Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of therapeutic agents.[1][2][3] Its unique physicochemical properties, including its ability to modulate aqueous solubility and participate in critical hydrogen-bonding interactions, make it an invaluable component in the design of novel drugs.[1] Within the vast landscape of piperazine-based structures, chiral derivatives such as ((2R,5R)-5-methylpiperazin-2-yl)methanol have emerged as particularly valuable building blocks. The defined stereochemistry of this compound offers a strategic advantage in achieving target specificity and optimizing pharmacokinetic profiles, thereby minimizing off-target effects and enhancing therapeutic efficacy.

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of ((2R,5R)-5-methylpiperazin-2-yl)methanol, its synthesis, and its applications in drug discovery. As a Senior Application Scientist, the following sections are designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this chiral synthon in their research and development endeavors.

Compound Identification and Core Properties

The fundamental characteristics of ((2R,5R)-5-methylpiperazin-2-yl)methanol and its common salt forms are essential for its proper handling, storage, and application in synthesis.

| Identifier | ((2R,5R)-5-methylpiperazin-2-yl)methanol | ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride | ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride |

| CAS Number | 1404048-45-8[4] | 1403898-63-4[5][6] | 2349395-67-9[7][8][9] |

| Molecular Formula | C₆H₁₄N₂O[4] | C₆H₁₅ClN₂O[5] | C₆H₁₆Cl₂N₂O[7][9] |

| Molecular Weight | 130.19 g/mol [4] | 166.65 g/mol [5] | 203.11 g/mol [9] |

| SMILES | OC[C@@H]1NCNC1[4] | OC[C@@H]1NCNC1.[H]Cl[5] | OC[C@@H]1NCNC1.[H]Cl.[H]Cl[7] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its application in drug development, influencing everything from reaction conditions to formulation strategies.

Physical State and Appearance

Melting and Boiling Points

Direct experimental data for the melting and boiling points of ((2R,5R)-5-methylpiperazin-2-yl)methanol are not widely published. However, data for the related compound 2-methylpiperazine, which has a melting point of 61-63 °C and a boiling point of 155 °C, can serve as a useful reference.[10] The addition of the hydroxymethyl group in the target molecule would be expected to increase both the melting and boiling points due to increased hydrogen bonding capacity.

Solubility Profile

The solubility of a compound is a critical parameter for its use in both synthesis and biological systems.

Qualitative Solubility: Based on the "like dissolves like" principle, ((2R,5R)-5-methylpiperazin-2-yl)methanol is expected to be soluble in water and other polar protic solvents like methanol and ethanol due to the presence of the polar amine and alcohol functional groups.[12] Its solubility in non-polar organic solvents such as hexane is likely to be low. The hydrochloride and dihydrochloride salts are expected to exhibit significantly higher aqueous solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[12]

-

Preparation of a Saturated Solution: Add an excess amount of ((2R,5R)-5-methylpiperazin-2-yl)methanol to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, cease agitation and allow any undissolved solid to settle. Carefully withdraw a known volume of the supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.[13]

-

Quantification: Analyze the clear filtrate using a validated analytical method, such as HPLC or GC, to determine the concentration of the dissolved compound.[12][13] A calibration curve generated from standard solutions of known concentrations should be used for accurate quantification.[13]

Caption: A conceptual pathway for the synthesis of the target compound.

Illustrative Experimental Protocol (Conceptual):

-

Dipeptide Synthesis: Couple N-protected D-alanine with a D-serine methyl ester using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF).

-

Deprotection and Cyclization: Remove the N-protecting group (e.g., Boc or Cbz) and induce intramolecular cyclization to form the corresponding cis-3-methyl-6-(hydroxymethyl)piperazine-2,5-dione.

-

Reduction: Reduce the diketopiperazine intermediate with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF to yield ((2R,5R)-5-methylpiperazin-2-yl)methanol.

Chemical Reactivity and Stability

The reactivity of ((2R,5R)-5-methylpiperazin-2-yl)methanol is primarily governed by its secondary amine and primary alcohol functional groups.

-

N-Alkylation/N-Arylation: The secondary amines can readily undergo nucleophilic substitution reactions with alkyl or aryl halides.

-

N-Acylation: The secondary amines can be acylated using acid chlorides or anhydrides to form amides.

-

O-Alkylation/O-Acylation: The primary alcohol can be converted to ethers or esters through appropriate reactions.

Piperazine derivatives can be susceptible to degradation under certain conditions, such as hydrolysis at extreme pH, oxidation, and photolysis. [14][15]Forced degradation studies are essential to identify potential degradation products and establish the stability profile of new drug candidates containing this scaffold. [14][16][17][18] Protocol for Forced Degradation Study:

-

Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures. [14]2. Oxidative Degradation: Treat the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3%). [14]3. Thermal Degradation: Expose the solid compound to high temperatures. [14]4. Photostability: Expose the compound to UV and visible light.

-

Analysis: Monitor the degradation at various time points using a stability-indicating HPLC method.

Applications in Drug Discovery

The unique stereochemistry and bifunctional nature of ((2R,5R)-5-methylpiperazin-2-yl)methanol make it a highly valuable building block for creating libraries of complex molecules for drug discovery. Its applications span various therapeutic areas, including CNS disorders and infectious diseases. [3][19] A notable, albeit structurally related, example of the utility of chiral 2,5-disubstituted piperidine (a close analog of piperazine) scaffolds is in the development of dual orexin receptor antagonists for the treatment of insomnia. [19]The precise spatial arrangement of substituents on the chiral core is critical for achieving high-affinity binding to the orexin receptors.

Conclusion

((2R,5R)-5-Methylpiperazin-2-yl)methanol stands out as a chiral building block of significant strategic importance for medicinal chemists. Its well-defined stereochemistry, coupled with the versatile reactivity of its amine and alcohol functionalities, provides a robust platform for the synthesis of novel and potent therapeutic agents. While a lack of extensive publicly available experimental data necessitates careful characterization by researchers, the foundational information and protocols provided in this guide offer a solid starting point for the effective utilization of this valuable synthon in the pursuit of next-generation pharmaceuticals.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

2-Methylpiperazine. ChemBK. Available at: [Link]

-

((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride - [M88328]. Synthonix. Available at: [Link]

-

Solubility expt. Available at: [Link]

- Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. J Org Chem. 2019 May 17;84(10):6040-6064.

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride | 2349395-67-9. J&K Scientific. Available at: [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF | Solution. Scribd. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

- Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. Ind. Eng. Chem. Res. 2011, 50, 23, 13493–13501.

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

-

Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Available at: [Link]

-

Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Rsc.org. Available at: [Link]

-

cis-2,5-dimethylpiperazine. NIST WebBook. Available at: [Link]

- Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release.

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Org. Biomol. Chem., 2017,15, 761-765.

- Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. ChemMedChem. 2012 Mar 5;7(3):415-24, 337.

-

General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. Available at: [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

-

Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds | Organic Chemistry. Scribd. Available at: [Link]

- An evolving role of piperazine moieties in drug design and discovery. Mini Rev Med Chem. 2013 Oct 15;13(12):1806-33.

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. acs.figshare.com [acs.figshare.com]

- 5. chemscene.com [chemscene.com]

- 6. 1403898-63-4|((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]

- 7. Synthonix, Inc > Synthons > ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride - [M88328] [synthonix.com]

- 8. jk-sci.com [jk-sci.com]

- 9. ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride - CAS:2349395-67-9 - Abovchem [abovchem.com]

- 10. chembk.com [chembk.com]

- 11. 2-Methylpiperazine(109-07-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. onyxipca.com [onyxipca.com]

- 18. ajpsonline.com [ajpsonline.com]

- 19. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of ((2R,5R)-5-methylpiperazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

((2R,5R)-5-methylpiperazin-2-yl)methanol is a chiral substituted piperazine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. The precise structural characterization, including the confirmation of its absolute stereochemistry, is paramount for ensuring the safety, efficacy, and intellectual property of new chemical entities. This guide provides a comprehensive overview of the analytical methodologies employed for the complete structural elucidation of this molecule. It delves into the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), vibrational spectroscopy, and chiral chromatography, offering both theoretical underpinnings and practical, field-tested protocols.

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

Chiral piperazines are privileged scaffolds in modern drug discovery, appearing in a wide array of approved drugs and clinical candidates.[1][2] Their conformational rigidity and the presence of two nitrogen atoms allow for precise three-dimensional orientation of substituents, which is critical for molecular recognition and binding to biological targets. The specific stereoisomer of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Therefore, unambiguous determination of the absolute configuration of molecules like ((2R,5R)-5-methylpiperazin-2-yl)methanol is a non-negotiable aspect of drug development and regulatory compliance.[3]

This guide will systematically walk through the process of confirming the structure of ((2R,5R)-5-methylpiperazin-2-yl)methanol, from initial constitutional analysis to the definitive assignment of its stereocenters.

Orthogonal Analytical Strategy for Structural Confirmation

A robust structural elucidation strategy relies on the integration of multiple, independent analytical techniques. This orthogonal approach ensures a self-validating system where data from one method corroborates the findings of another, leading to an irrefutable structural assignment.

Figure 1: A comprehensive workflow for the structural elucidation of ((2R,5R)-5-methylpiperazin-2-yl)methanol.

Mass Spectrometry: The First Step in Molecular Identification

Mass spectrometry (MS) provides the foundational data for any structural elucidation effort: the molecular weight of the analyte. For ((2R,5R)-5-methylpiperazin-2-yl)methanol (C₆H₁₄N₂O), the expected monoisotopic mass is approximately 130.1106 g/mol .[4]

3.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for determining the elemental composition of the molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically < 5 ppm), it is possible to deduce a unique elemental formula.

Table 1: Expected HRMS Data for ((2R,5R)-5-methylpiperazin-2-yl)methanol

| Ion Species | Expected m/z |

| [M+H]⁺ | 131.1182 |

| [M+Na]⁺ | 153.1002 |

This data confirms the elemental formula C₆H₁₄N₂O.

3.2. Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides insights into the molecule's connectivity by analyzing its fragmentation pattern. While complex, characteristic losses can be predicted. For instance, the loss of the hydroxymethyl group (-CH₂OH) or fragments corresponding to the piperazine ring opening can be observed.

Vibrational Spectroscopy: Probing Functional Groups

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The vibrational spectra of piperazine and its derivatives have been well-characterized.[5]

Table 2: Key Vibrational Frequencies for ((2R,5R)-5-methylpiperazin-2-yl)methanol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200-3600 | Broad, indicative of the alcohol and N-H groups |

| N-H Stretch | 3250-3500 | Typically sharper than O-H, may be convoluted |

| C-H Stretch | 2800-3000 | Aliphatic C-H stretches from the piperazine ring and methyl/methylene groups[5] |

| C-N Stretch | 1100-1350 | Characteristic of amines[5] |

| C-O Stretch | 1000-1260 | Indicative of the primary alcohol |

The presence of these characteristic bands provides strong evidence for the proposed functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for a complete assignment.

5.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For ((2R,5R)-5-methylpiperazin-2-yl)methanol, one would expect distinct signals for the protons on the piperazine ring, the methyl group, the hydroxymethyl group, and the N-H and O-H protons. The chemical shifts and coupling patterns are highly dependent on the conformation of the piperazine ring, which typically adopts a chair conformation.

5.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. For the target molecule, six distinct carbon signals are expected.

5.3. 2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the complete bonding network.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular skeleton.

Figure 2: Workflow illustrating the use of 2D NMR experiments to establish the constitution of the molecule.

Chiral Chromatography: Resolving and Confirming Stereochemistry

Once the constitution of the molecule is established, the next critical step is to determine its stereochemistry. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for this purpose.[3][6]

6.1. Method Development

The key to a successful chiral separation is the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral amines and alcohols.[3] Method development involves screening a variety of CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers.

6.2. Protocol: Chiral HPLC Separation

Objective: To separate the enantiomers of ((2R,5R)-5-methylpiperazin-2-yl)methanol and determine the enantiomeric excess (ee) of a sample.

Instrumentation:

-

HPLC system with a UV or PDA detector.

-

Chiral stationary phase column (e.g., Daicel Chiralpak series).

Reagents:

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

-

Amine additive (e.g., diethylamine, DEA) to improve peak shape.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents and additive in the desired ratio (e.g., Hexane:Isopropanol:DEA 80:20:0.1 v/v/v). Degas the mobile phase.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore, derivatization may be necessary for enhanced sensitivity).[3]

-

-

Analysis: Inject the sample and a racemic standard. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Table 3: Representative Chiral HPLC Data

| Compound | Retention Time (min) |

| (2S,5S)-enantiomer | 8.5 |

| (2R,5R)-enantiomer | 10.2 |

This separation allows for the quantification of the desired (2R,5R) stereoisomer and ensures its enantiomeric purity.

X-ray Crystallography: The Definitive Proof of Absolute Configuration

While chiral chromatography can confirm enantiomeric purity and relative stereochemistry, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the absolute configuration of a chiral molecule, provided a suitable crystal can be obtained.[7] The resulting three-dimensional structure not only confirms the connectivity but also the precise spatial arrangement of all atoms, including the stereocenters at C2 and C5.

Conclusion

The structural elucidation of ((2R,5R)-5-methylpiperazin-2-yl)methanol is a multi-faceted process that requires the synergistic application of several advanced analytical techniques. By following a logical workflow that begins with mass spectrometry and vibrational spectroscopy to confirm the molecular formula and functional groups, proceeds to a detailed investigation of atomic connectivity using a suite of NMR experiments, and culminates in the stereochemical assignment through chiral chromatography and, ideally, X-ray crystallography, researchers can have absolute confidence in the structure of this important synthetic intermediate. This rigorous approach is fundamental to ensuring the quality, reproducibility, and success of drug discovery and development programs that utilize this chiral building block.

References

- D. J. C. Constable et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers," Green Chemistry, vol. 9, no. 5, pp. 411-420, 2007.

- BenchChem. "Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers."

- Y. Zhang et al. "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides," Organic Letters, vol. 18, no. 13, pp. 3178-3181, 2016.

- BenchChem. "Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide."

- D. S. Tan. "Diversity-oriented synthesis: exploring the intersections of biology, chemistry, and drug discovery," Chemistry & Biology, vol. 12, no. 3, pp. 277-299, 2005.

- BenchChem. "A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)

- G. Güven et al. "Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives," Chirality, vol. 25, no. 9, pp. 549-555, 2013.

- S. Mohan et al. "Spectral investigation and normal coordinate analysis of piperazine," Indian Journal of Pure & Applied Physics, vol. 45, no. 4, pp. 314-319, 2007.

- V. Arjunan et al. "Vibrational spectra, normal coordinate treatment and simulation of the vibrational spectra of piperazine glyoxime and its Co(III) complex," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 68, no. 3, pp. 743-751, 2007.

- C. Parlak et al. "1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies," Journal of Molecular Structure, vol. 1185, pp. 352-361, 2019.

- Ambeed. "1404048-45-8|((2R,5R)-5-Methylpiperazin-2-yl)methanol."

- ChemScene. "1404048-45-8 | ((2R,5R)-5-methylpiperazin-2-yl)methanol."

- M. A. Cox et al. "Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties," ChemMedChem, vol. 7, no. 3, pp. 415-424, 2012.

- A. Shitole et al. "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE," NeuroQuantology, vol. 21, no. 7, pp. 1109-1117, 2023.

- A. M. El-Naggar et al. "X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol," Molecules, vol. 21, no. 8, p. 1023, 2016.

Sources

A Technical Guide to the Commercial Availability and Synthetic Strategies of ((2R,5R)-5-methylpiperazin-2-yl)methanol: A Key Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including the ability to modulate aqueous solubility and participate in crucial hydrogen bond interactions, make it a versatile building block for designing novel therapeutics.[1] The introduction of stereocenters into the piperazine ring, particularly at the C-2 and C-5 positions, offers a powerful strategy for exquisitely tuning the pharmacological profile of a drug candidate. The specific stereochemistry of these substituents can profoundly influence binding affinity to biological targets, selectivity, and pharmacokinetic properties.

This in-depth technical guide focuses on ((2R,5R)-5-methylpiperazin-2-yl)methanol , a chiral disubstituted piperazine that is gaining traction as a valuable intermediate in drug discovery programs. Its cis stereochemical arrangement and the presence of both a methyl and a hydroxymethyl group provide a unique three-dimensional structure and functional handles for further chemical elaboration. This guide will provide a comprehensive overview of its commercial availability, delve into plausible and established synthetic strategies for its preparation, and discuss its potential applications in the development of novel therapeutic agents.

Chemical Properties and Identification

A clear understanding of the fundamental chemical properties of ((2R,5R)-5-methylpiperazin-2-yl)methanol and its common salt forms is essential for its effective use in a research and development setting.

| Identifier | ((2R,5R)-5-methylpiperazin-2-yl)methanol | ((2R,5R)-5-methylpiperazin-2-yl)methanol hydrochloride | ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride |

| CAS Number | 1404048-45-8[2] | 1403898-63-4[3] | 2349395-67-9[4][5] |

| Molecular Formula | C₆H₁₄N₂O[2] | C₆H₁₅ClN₂O[3] | C₆H₁₆Cl₂N₂O[4][5] |

| Molecular Weight | 130.19 g/mol [2] | 166.65 g/mol [3] | 203.11 g/mol [5] |

| Appearance | Varies by supplier; typically a solid | Varies by supplier; typically a solid | Varies by supplier; typically a solid |

| Purity | Typically ≥95-98%[2][5] | Typically ≥97%[3] | Typically ≥95-97%[4][5] |

| Storage | Sealed in dry, 2-8°C[2] | Keep in dark place, inert atmosphere, room temperature or 4°C[3] | Varies by supplier |

| SMILES | OC[C@@H]1NCNC1[2] | OC[C@@H]1NCNC1.[H]Cl[3] | OC[C@@H]1NCNC1.[H]Cl.[H]Cl[4] |

Commercial Availability and Procurement

((2R,5R)-5-methylpiperazin-2-yl)methanol and its hydrochloride and dihydrochloride salts are available from a range of chemical suppliers specializing in building blocks for research and development. The choice between the free base and its salt forms often depends on the requirements of the subsequent synthetic steps, with the hydrochloride salts offering potentially greater stability and ease of handling.

Table of Commercial Suppliers:

| Supplier | Product Name | CAS Number | Purity | Notes |

| ChemScene | ((2R,5R)-5-methylpiperazin-2-yl)methanol | 1404048-45-8 | ≥98% | Also offers custom synthesis and process optimization services.[2] |

| ChemScene | ((2R,5R)-5-methylpiperazin-2-yl)methanol hydrochloride | 1403898-63-4 | ≥97% | [3] |

| Abovchem | ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride | 2349395-67-9 | 95% | For research use only.[5] |

| Synthonix | ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride | 2349395-67-9 | 97% | [4] |

| BLDpharm | ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride | 1403898-63-4 | Not specified | [1] |

| Ambeed | ((2R,5R)-5-Methylpiperazin-2-yl)methanol | 1404048-45-8 | Not specified | Offers NMR, HPLC, LC-MS, and UPLC data.[6] |

| J&K Scientific | ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride | 2349395-67-9 | Not specified | [7] |

When procuring this building block, it is crucial to obtain and carefully review the Certificate of Analysis (CoA) from the supplier. Key parameters to verify include:

-

Identity Confirmation: Typically confirmed by ¹H NMR and Mass Spectrometry.

-

Purity Assessment: Usually determined by HPLC or GC.

-

Enantiomeric Purity/Excess (e.e.): This is a critical parameter for a chiral building block and is typically determined by chiral HPLC.

-

Water Content: Often measured by Karl Fischer titration.

-

Residual Solvents: Determined by GC.

Synthetic Strategies for ((2R,5R)-5-methylpiperazin-2-yl)methanol

The stereoselective synthesis of cis-2,5-disubstituted piperazines is a non-trivial synthetic challenge. Several strategies have been developed in the literature for the synthesis of related chiral piperazines, which can be adapted for the preparation of ((2R,5R)-5-methylpiperazin-2-yl)methanol. A common and effective approach involves the construction of a chiral piperazin-2-one intermediate from readily available chiral starting materials, followed by reduction.

Representative Synthetic Pathway from Chiral Amino Acids

A plausible synthetic route starts from two different chiral amino acids to construct the piperazine core with the desired stereochemistry. For example, a derivative of L-alanine could be used to introduce the methyl group at the C-5 position, and a derivative of L-serine could serve as the precursor for the hydroxymethyl group at the C-2 position.

Caption: A plausible synthetic workflow for ((2R,5R)-5-methylpiperazin-2-yl)methanol.

Experimental Protocols

This initial phase involves the coupling of two appropriately protected amino acid derivatives, followed by deprotection and cyclization to form the key diketopiperazine intermediate.

Step-by-Step Methodology:

-

N-Protection of L-Alanine: The amino group of L-alanine is protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), using standard procedures.

-

Peptide Coupling: The N-protected L-alanine is coupled with the methyl ester of L-serine (with its hydroxyl group potentially protected) using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

-

Deprotection and Cyclization: The N-protecting group of the resulting dipeptide is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, or hydrogenolysis for Cbz). The deprotected dipeptide ester is then heated in a solvent such as methanol or isopropanol to induce cyclization to the corresponding (2R,5R)-disubstituted diketopiperazine.

The diketopiperazine is then reduced to the desired piperazine derivative. This often requires careful selection of reducing agents to achieve the desired outcome.

Step-by-Step Methodology:

-

Reduction of the Diketopiperazine: The diketopiperazine can be reduced using a powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF). This will typically reduce both amide bonds to afford the piperazine ring and also reduce the ester group (if present) to the primary alcohol.

-

Work-up and Purification: The reaction is carefully quenched, and the product is isolated and purified, typically by column chromatography, to yield ((2R,5R)-5-methylpiperazin-2-yl)methanol. The final product may then be converted to a hydrochloride salt for improved stability and handling.

Caption: Key steps in the reduction of the diketopiperazine intermediate.

Applications in Drug Discovery

The cis-2,5-disubstituted piperazine scaffold is a valuable pharmacophore in the design of new drugs. The defined stereochemistry allows for precise positioning of substituents to optimize interactions with the target protein. The methyl group can provide beneficial hydrophobic interactions and restrict conformational flexibility, while the hydroxymethyl group can act as a hydrogen bond donor or acceptor and serves as a handle for further derivatization.

While specific drug candidates containing ((2R,5R)-5-methylpiperazin-2-yl)methanol are not widely disclosed in the public literature, the closely related cis-2,5-disubstituted piperidine scaffold is found in compounds such as MK-6096 , a dual orexin receptor antagonist that has been investigated for the treatment of insomnia.[8] The design principles that led to the discovery of MK-6096, which involve minimizing allylic strain to favor an axial orientation of substituents, are directly applicable to the design of ligands incorporating the ((2R,5R)-5-methylpiperazin-2-yl)methanol core.[8]

The versatility of this building block allows for its incorporation into a variety of molecular scaffolds to target a wide range of diseases, including but not limited to:

-

Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs.

-

Oncology: Piperazine derivatives have been explored for their anticancer properties.

-

Infectious Diseases: The scaffold is present in various antibacterial and antiviral agents.[1]

Quality Control and Analytical Methods

For researchers and drug development professionals, ensuring the quality and purity of starting materials is paramount. A comprehensive analysis of ((2R,5R)-5-methylpiperazin-2-yl)methanol should include the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity. The spectra of 2-methylpiperazine can serve as a reference for the piperazine core signals.[9]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV, ELSD, or MS) is used to determine chemical purity.

-

Chiral HPLC: This is a critical technique to determine the enantiomeric excess (e.e.) of the material. A detailed protocol for the chiral separation of the related piperazin-2-ylmethanol has been described and can be adapted. This often involves the use of a polysaccharide-based chiral stationary phase.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Certificate of Analysis (CoA): Always request and scrutinize the CoA from the supplier. It should provide quantitative data on purity, enantiomeric excess, and levels of any significant impurities.

Conclusion

((2R,5R)-5-methylpiperazin-2-yl)methanol is a valuable and increasingly accessible chiral building block for drug discovery and development. Its well-defined stereochemistry and versatile functional groups offer medicinal chemists a powerful tool for the synthesis of novel and highly specific therapeutic agents. While its synthesis requires careful control of stereochemistry, established methods for asymmetric synthesis provide a clear path for its preparation. A thorough understanding of its commercial availability, synthetic routes, and appropriate analytical techniques for quality control, as outlined in this guide, will enable researchers to effectively utilize this important intermediate in their drug discovery programs.

References

-

Synthonix. ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride - [M88328]. [Link]

-

J&K Scientific. ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride | 2349395-67-9. [Link]

- Kumar, A., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. Current medicinal chemistry, 20(30), 3729–3752.

- Cox, C. D., et al. (2012). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. ChemMedChem, 7(3), 415–424.

Sources

- 1. ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride - CAS:2349395-67-9 - Abovchem [abovchem.com]

- 2. 1403898-63-4|((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. 1404048-45-8|((2R,5R)-5-Methylpiperazin-2-yl)methanol| Ambeed [ambeed.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chemscene.com [chemscene.com]

- 8. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]

- 9. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol: Starting Materials and Core Strategies

Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its unique structural and physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical chair-like conformation, make it a privileged scaffold for targeting a wide range of biological receptors.[3] Specifically, chiral disubstituted piperazines like ((2R,5R)-5-methylpiperazin-2-yl)methanol are of paramount importance as they offer precise three-dimensional arrangements of functional groups, leading to enhanced potency and selectivity for their biological targets. The trans stereochemistry of the methyl and hydroxymethyl groups in the target molecule is a critical feature that dictates its interaction with protein binding pockets, underscoring the need for stereocontrolled synthetic approaches. This guide provides an in-depth analysis of the key starting materials and synthetic strategies for the stereoselective synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol, tailored for researchers and professionals in drug development.

Core Synthetic Strategies: A Logic-Driven Approach

The synthesis of enantiomerically pure chiral molecules like ((2R,5R)-5-methylpiperazin-2-yl)methanol primarily relies on two major strategies: chiral pool synthesis and asymmetric synthesis.[3] The choice of strategy is often dictated by the availability of starting materials, cost-effectiveness, and the desired scale of the synthesis.

Chiral Pool Synthesis: Leveraging Nature's Stereochemical Integrity

The most direct and often preferred method for synthesizing complex chiral molecules is to start with readily available, enantiomerically pure building blocks from nature, a strategy known as chiral pool synthesis.[4] For the synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol, amino acids are the most logical and widely utilized starting materials.[1][5] This approach elegantly preserves the stereochemistry of the starting material throughout the synthetic sequence, ensuring high enantiomeric purity in the final product.

The key to synthesizing the trans-2,5-disubstituted piperazine core of our target molecule lies in the judicious selection of two different chiral amino acids, which will ultimately form the two stereocenters of the piperazine ring.

Logical Flow of Chiral Pool Synthesis:

Caption: Chiral pool synthesis workflow for ((2R,5R)-5-methylpiperazin-2-yl)methanol.

Starting Materials for Chiral Pool Synthesis:

| Starting Material | Rationale for Selection |

| L-Alanine | Provides the (5R)-methyl stereocenter after cyclization and reduction. It is a readily available and inexpensive natural amino acid. |

| D-Serine (or a suitable derivative) | Provides the (2R)-hydroxymethyl stereocenter. The use of the D-enantiomer is crucial for achieving the desired trans relationship with the L-alanine-derived methyl group. A protected form of D-serine (e.g., the methyl ester) is often used to facilitate the reaction.[6] |

Experimental Protocol: A Step-by-Step Guide

The synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol via the chiral pool approach can be conceptualized in two main stages: the formation of a key diketopiperazine intermediate and its subsequent reduction.

Stage 1: Synthesis of the Diketopiperazine Intermediate

The formation of the 2,5-diketopiperazine (a cyclic dipeptide) is a common and efficient way to construct the piperazine core.[7][8]

-

Step 1: N-protection of L-Alanine: To prevent unwanted side reactions, the amino group of L-alanine is typically protected, for example, with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group.

-

Step 2: Activation of the Carboxylic Acid: The carboxylic acid of the N-protected L-alanine is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to an acid chloride.

-

Step 3: Coupling with D-Serine Methyl Ester: The activated N-protected L-alanine is then coupled with D-serine methyl ester to form a linear dipeptide.

-

Step 4: Deprotection and Cyclization: The N-protecting group is removed, and the resulting dipeptide is induced to cyclize, often by heating in a suitable solvent like ethylene glycol, to form the desired diketopiperazine.[8]

Stage 2: Reduction of the Diketopiperazine to the Piperazine

The final step is the reduction of the two amide bonds in the diketopiperazine ring to form the piperazine.

-

Reaction: The diketopiperazine is treated with a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄).[3][9]

-

Conditions: The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) at reflux.

-

Work-up: The reaction is carefully quenched with water and a base (e.g., NaOH solution) to precipitate the aluminum salts, which can then be filtered off. The desired product is then isolated from the filtrate.

Asymmetric Synthesis: Building Chirality from the Ground Up

While chiral pool synthesis is often more direct, asymmetric synthesis provides a powerful alternative, especially when the required chiral starting materials are unavailable or expensive.[3] These methods introduce the desired stereochemistry during the synthetic sequence using chiral catalysts, reagents, or auxiliaries.

Potential Asymmetric Routes to ((2R,5R)-5-methylpiperazin-2-yl)methanol:

-

Asymmetric Hydrogenation: A promising approach involves the asymmetric hydrogenation of a suitably substituted pyrazine or pyrazinone precursor.[10][11][12] This method uses a chiral catalyst (often based on iridium or rhodium) to control the stereoselective addition of hydrogen, thereby setting the two stereocenters in a single step.

-

Diastereoselective Alkylation: Another strategy involves the diastereoselective alkylation of a chiral piperazinone enolate. The existing stereocenter directs the approach of the electrophile, leading to the formation of the second stereocenter with a specific relative stereochemistry.

-

Organocatalysis: Recent advances in organocatalysis have enabled the enantioselective synthesis of functionalized piperazines.[13][14] This could involve, for example, an organocatalyzed asymmetric Michael addition to construct the piperazine backbone.

Logical Flow of Asymmetric Hydrogenation:

Caption: Asymmetric synthesis workflow via hydrogenation.

Comparative Analysis of Synthetic Routes

| Feature | Chiral Pool Synthesis | Asymmetric Synthesis |

| Starting Materials | Readily available chiral amino acids (e.g., L-Alanine, D-Serine).[1][5] | Achiral or prochiral precursors (e.g., substituted pyrazines).[10][12] |

| Stereocontrol | Inherited from the starting materials; generally high enantiopurity. | Dependent on the efficiency of the chiral catalyst or auxiliary; may require optimization. |

| Number of Steps | Can be multi-step, involving protection, coupling, cyclization, and reduction. | Potentially fewer steps, especially with methods like asymmetric hydrogenation. |

| Cost-Effectiveness | Often more cost-effective for large-scale synthesis due to inexpensive starting materials. | Can be more expensive due to the cost of chiral catalysts or reagents. |

| Scalability | Generally scalable, with well-established procedures. | Scalability can sometimes be a challenge, depending on the specific catalytic system. |

Conclusion: A Strategic Outlook for Synthesis

The synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol is a task that requires careful consideration of stereochemistry. The chiral pool approach, starting from L-alanine and a D-serine derivative, stands out as a robust and reliable strategy that leverages the inherent chirality of natural amino acids to ensure the desired stereochemical outcome. This method is particularly well-suited for producing the target molecule with high enantiomeric and diastereomeric purity.

While asymmetric synthesis methods offer elegant and potentially more concise routes, they often require more extensive optimization of reaction conditions and catalyst systems. The choice between these strategies will ultimately depend on the specific needs of the project, including the desired scale, cost constraints, and available resources. For drug development professionals, a thorough understanding of these fundamental synthetic approaches is crucial for the efficient and successful production of complex chiral pharmaceutical intermediates.

References

- Benchchem. (n.d.). Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide.

- Huang, W.-X., Liu, L.-J., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters.

- Ohmori, K., Suzuki, T., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters.

- Huang, W.-X., Liu, L.-J., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Semantic Scholar.

- RSC Publishing. (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.

- Panda, G., & Datta, S. (2011). I2-Mediated Diversity Oriented Diastereoselective Synthesis of Amino Acid Derived trans-2,5-Disubstituted Morpholines, Piperazines, and Thiomorpholines. ACS Combinatorial Science.